molecular formula C15H19FN2O3 B5710066 3-cyclohexyl-N-(2-fluoro-5-nitrophenyl)propanamide

3-cyclohexyl-N-(2-fluoro-5-nitrophenyl)propanamide

Cat. No.: B5710066
M. Wt: 294.32 g/mol
InChI Key: ZQYQOMCBMOEHHF-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-(2-fluoro-5-nitrophenyl)propanamide is an organic compound with the molecular formula C15H19FN2O3 It is characterized by the presence of a cyclohexyl group, a fluorinated nitrophenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(2-fluoro-5-nitrophenyl)propanamide typically involves the following steps:

    Formation of the cyclohexyl group: This can be achieved through the hydrogenation of benzene in the presence of a suitable catalyst.

    Introduction of the fluorinated nitrophenyl group: This step involves the nitration of fluorobenzene to introduce the nitro group at the desired position.

    Amidation reaction: The final step involves the reaction of the cyclohexyl group with the fluorinated nitrophenyl group in the presence of a suitable amide-forming reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(2-fluoro-5-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluorine atom can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitro-oxide derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-cyclohexyl-N-(2-fluoro-5-nitrophenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(2-fluoro-5-nitrophenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-cyclohexyl-N-(2-chloro-5-nitrophenyl)propanamide: Similar structure but with a chlorine atom instead of fluorine.

    3-cyclohexyl-N-(2-bromo-5-nitrophenyl)propanamide: Similar structure but with a bromine atom instead of fluorine.

    3-cyclohexyl-N-(2-iodo-5-nitrophenyl)propanamide: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

3-cyclohexyl-N-(2-fluoro-5-nitrophenyl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it a valuable candidate for various applications.

Properties

IUPAC Name

3-cyclohexyl-N-(2-fluoro-5-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3/c16-13-8-7-12(18(20)21)10-14(13)17-15(19)9-6-11-4-2-1-3-5-11/h7-8,10-11H,1-6,9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYQOMCBMOEHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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